molecular formula C26H28Cl2N4O4 B12400292 (-)-Ketoconazole-d3

(-)-Ketoconazole-d3

Cat. No.: B12400292
M. Wt: 534.4 g/mol
InChI Key: XMAYWYJOQHXEEK-IXFOOOSBSA-N
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Description

(-)-Ketoconazole-d3: is a deuterated form of ketoconazole, a synthetic antifungal medication used to treat a variety of fungal infections. The deuterium atoms replace hydrogen atoms in the molecular structure, which can enhance the compound’s stability and alter its pharmacokinetic properties. This modification is particularly useful in scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ketoconazole-d3 involves the incorporation of deuterium atoms into the ketoconazole molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated starting materials in the synthesis process to ensure the incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Ketoconazole-d3 can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

    Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of derivatives with altered properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties.

Scientific Research Applications

Chemistry:

    Isotope Labeling: (-)-Ketoconazole-d3 is used as an isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.

Biology:

    Metabolic Studies: The deuterated form is used to study the metabolism of ketoconazole in biological systems, providing insights into its pharmacokinetics and pharmacodynamics.

Medicine:

    Pharmacokinetic Studies: this compound is used in clinical research to study the absorption, distribution, metabolism, and excretion of ketoconazole, aiding in the development of more effective antifungal therapies.

Industry:

    Drug Development: The compound is used in the pharmaceutical industry to develop new formulations and improve the stability and efficacy of antifungal medications.

Mechanism of Action

Molecular Targets and Pathways: (-)-Ketoconazole-d3 exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death.

Comparison with Similar Compounds

    Ketoconazole: The non-deuterated form of the compound, widely used as an antifungal medication.

    Itraconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Fluconazole: A triazole antifungal with a broader spectrum of activity and different pharmacokinetic profile.

Uniqueness: (-)-Ketoconazole-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct advantages in scientific research and pharmaceutical applications. The deuterium modification can lead to differences in metabolic pathways and pharmacokinetics, making it a valuable tool in drug development and research.

Properties

Molecular Formula

C26H28Cl2N4O4

Molecular Weight

534.4 g/mol

IUPAC Name

2,2,2-trideuterio-1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1/i1D3

InChI Key

XMAYWYJOQHXEEK-IXFOOOSBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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